Amidinouronium chloride

Biochemistry Structural Biology Protein Binding

Pharmaceutical QC labs developing metformin ANDA methods require a certified reference standard for Impurity 25 with full traceable characterization. Generic guanidine salts lack the requisite COA documentation (HPLC, NMR, MS), risking method validation failure. This high-purity amidinouronium chloride standard provides the chromatographic identity and quantitative data essential for demonstrating specificity to regulators. - Supplied with comprehensive COA ensuring audit-ready traceability for ANDA submissions. - Distinct hydrogen-bonding network enables precise chromatographic resolution from metformin. - Ready-to-use standard eliminates in-house characterization delays and regulatory uncertainty.

Molecular Formula C₂H₇ClN₄O
Molecular Weight 138.56 g/mol
CAS No. 926-72-7
Cat. No. B019571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidinouronium chloride
CAS926-72-7
SynonymsAminoiminomethyl Urea HCl;  Guanylurea HCl;  N-(Aminoiminomethyl)urea HCl;  (Aminoiminomethyl)urea Monohydrochloride;  Amidino-urea Hydrochloride; 
Molecular FormulaC₂H₇ClN₄O
Molecular Weight138.56 g/mol
Structural Identifiers
SMILESC(=[NH+]C(=O)N)(N)N.[Cl-]
InChIInChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H
InChIKeyIFVXVYPDZQJILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidinouronium Chloride: A Specialized Guanylurea Reagent


Amidinouronium chloride (also known as guanylurea hydrochloride or N-amidinourea hydrochloride) is a specialized organic salt with the molecular formula C₂H₇ClN₄O and a molecular weight of 138.56 g/mol . It is characterized by a unique guanidine-urea hybrid structure, which confers distinct hydrogen-bonding capabilities and π-electron delocalization [1]. This compound serves critical, yet niche, roles in several advanced research fields, functioning not as a broadly applicable reagent but as a specific tool where its precise molecular interactions are essential. Its key applications include serving as a high-purity reference standard for pharmaceutical quality control, particularly for the widely prescribed drug metformin , and as a building block for synthesizing specialized materials like energetic salts [2].

Amidinouronium Chloride vs. Guanidine HCl and Urea


Attempting to replace amidinouronium chloride with seemingly analogous compounds like guanidine hydrochloride or urea is scientifically unsound due to fundamental differences in molecular structure and the resulting biochemical and physical properties. While guanidine hydrochloride and urea are classic chaotropic denaturants [1], amidinouronium chloride exhibits a distinct, polymer-like hydrogen-bonding network in its solid state, driven by the interplay between its guanidine and urea moieties, which is absent in simpler analogs [2]. This structural uniqueness translates directly into divergent behavior in applications such as binding thermodynamics, where it shows significantly higher affinity (Kd = 140 ± 30 μM) for certain protein targets compared to guanidinium (Kd = 410 ± 40 μM) [3]. Furthermore, its specific structure dictates its role as a certified pharmaceutical impurity standard for metformin, a function that cannot be fulfilled by any other compound due to strict regulatory requirements for method validation and quality control .

Amidinouronium Chloride: Differentiation Evidence


Binding Affinity: Guanylurea vs. Guanidinium

In a direct head-to-head comparison of substrate binding to the Gdx-Clo transporter protein, guanylurea (amidinouronium) demonstrates a significantly higher affinity than its close analog, guanidinium (Gdm+). The dissociation constant (Kd) for guanylurea is 140 ± 30 μM, compared to 410 ± 40 μM for guanidinium [1]. This enhanced affinity is driven by more favorable enthalpic (ΔH = -7.2 ± 0.6 kcal/mol vs. -4.9 ± 1.0 kcal/mol for Gdm+) and entropic contributions (TΔS = -1.8 ± 0.6 kcal/mol vs. -0.3 ± 0.9 kcal/mol for Gdm+) [1].

Biochemistry Structural Biology Protein Binding

Bacterial Efflux Pump Substrate Affinity

A direct comparison of transport kinetics reveals that guanylurea is a more efficient substrate for bacterial SMRGdx efflux pumps than the native substrate, guanidinium. Across four different SMRGdx homologs, the Michaelis-Menten constant (Km) for guanylurea was approximately twofold lower than that of guanidinium [1]. For the Gdx-Clo homolog, the Km for guanylurea was measured at 0.22 ± 0.06 mM, compared to 0.5 ± 0.1 mM for guanidinium [1]. This indicates a higher apparent affinity of the transporter for guanylurea.

Microbiology Membrane Transport Drug Resistance

Regulatory-Compliant Metformin Impurity Analysis

As a certified reference standard, amidinouronium chloride (Metformin Impurity 25 HCl) is supplied with a documented purity of 97% and a comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS spectral data . This level of characterization is specifically designed to meet the stringent regulatory requirements for analytical method development, validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for metformin-containing pharmaceuticals [1]. In contrast, general-purpose guanidine or urea reagents are not supplied with this validated, application-specific documentation, making them unsuitable for regulatory submissions.

Pharmaceutical Analysis Quality Control Method Validation

Solid-State H-Bonding Network vs. Guanidine HCl

Crystallographic analysis reveals that guanylurea hydrochloride forms an extensive, polymer-like hydrogen-bonding network in the solid state, a feature not observed in the simpler structures of guanidine hydrochloride or urea [1]. The crystal structure shows strong intra- and inter-molecular hydrogen bonding between the guanidine amino groups and the carbonyl oxygen of the ureic group, leading to a pronounced π-electron delocalization across the cation [1]. This structural characteristic is supported by distinct FTIR and Raman vibrational signatures [1], which are absent in the spectra of guanidine hydrochloride, providing a definitive spectroscopic fingerprint for identification.

Crystallography Materials Science Spectroscopy

Aquatic Toxicity vs. Metformin

A comparative toxicology study demonstrates that guanylurea is a more potent environmental toxicant than its parent compound, metformin. In early life stage (ELS) assessments with Japanese Medaka (Oryzias latipes), guanylurea caused significant adverse effects on growth at concentrations in the ng/L range, whereas similar effects for metformin were only observed at μg/L concentrations [1]. Furthermore, in aquatic plants and invertebrates, guanylurea was shown to inhibit algae growth and cause greater oxidative stress than metformin at equivalent concentrations [2]. This indicates that guanylurea is a more environmentally hazardous transformation product.

Environmental Toxicology Ecotoxicology Pharmaceutical Pollution

Amidinouronium Chloride: Procurement Scenarios


HPLC Method Validation for Metformin Impurity Profiling

A pharmaceutical QC laboratory is developing a new HPLC method to quantify genotoxic impurities in a metformin drug substance batch for an ANDA submission. The lead analyst must order a certified reference standard for Metformin Impurity 25 (amidinouronium chloride). The evidence from Section 3 confirms that this specific standard is supplied with a comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS data . This documentation is essential for demonstrating method specificity and accuracy to regulatory reviewers. Substituting with a generic guanidine salt would be unacceptable, as it would lack the required traceability and characterization data, potentially leading to costly delays or rejection of the submission .

Biochemical Mechanism of a Novel Guanidinium Exporter

A structural biology research group is using isothermal titration calorimetry (ITC) to study the substrate-binding thermodynamics of a newly discovered bacterial efflux pump. They hypothesize it may be involved in the degradation of metformin. Based on the direct comparative evidence, the team selects guanylurea (amidinouronium) as a test substrate instead of guanidinium . The data shows that guanylurea exhibits ~2.9x higher binding affinity (Kd = 140 μM vs 410 μM) , providing a stronger, more measurable signal in their ITC experiments. This choice enables more robust data collection and a clearer understanding of the transporter's physiological role in the metabolism of this prevalent pharmaceutical pollutant.

Certified Standard for Environmental Monitoring of Metformin Metabolites

An environmental testing laboratory has been contracted by a municipal water authority to monitor the concentration of metformin and its transformation products in local surface water. The lab manager understands from the comparative toxicology data that guanylurea is a far more potent aquatic toxicant than metformin [1]. To ensure accurate and legally defensible results, the lab procures a high-purity amidinouronium chloride standard. This standard is used to calibrate their LC-MS/MS instrument, enabling the precise quantification of this high-risk contaminant. Using an in-house reference standard would introduce uncertainty and fail to meet the rigorous chain-of-custody and validation requirements for environmental regulatory reporting.

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